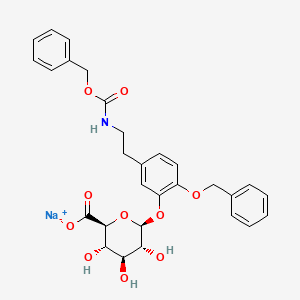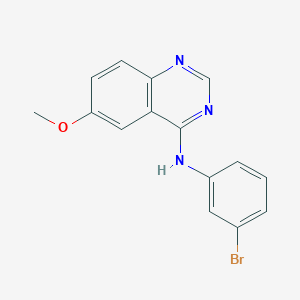
N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt is a complex organic compound used in various scientific research fields. This compound is known for its unique structure, which includes a dopamine backbone modified with benzyloxycarbonyl and benzyl groups, as well as a glucuronide moiety. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt typically involves multiple steps. The process begins with the protection of the dopamine molecule using benzyloxycarbonyl and benzyl groups. This is followed by the conjugation of the glucuronide moiety. The final step involves the conversion to the sodium salt form to improve solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the compound’s integrity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove protective groups or modify the glucuronide moiety.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deprotected dopamine derivatives.
Applications De Recherche Scientifique
N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of neurotransmitter pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt involves its interaction with specific molecular targets, such as dopamine receptors. The compound’s structure allows it to mimic or inhibit the natural neurotransmitter dopamine, affecting various signaling pathways. The glucuronide moiety may also play a role in its metabolism and excretion.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl Dopamine: Lacks the glucuronide moiety, making it less soluble.
4-O-Benzyl Dopamine: Does not have the benzyloxycarbonyl group, affecting its reactivity.
Dopamine Glucuronide: Missing the protective groups, leading to different biological activity.
Uniqueness
N-Benzyloxycarbonyl-4-O-benzyl Dopamine 3-Beta-D-Glucuronide Sodium Salt is unique due to its combination of protective groups and the glucuronide moiety. This structure enhances its solubility, stability, and versatility in various research applications.
Propriétés
Formule moléculaire |
C29H30NNaO10 |
|---|---|
Poids moléculaire |
575.5 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-phenylmethoxy-5-[2-(phenylmethoxycarbonylamino)ethyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C29H31NO10.Na/c31-23-24(32)26(27(34)35)40-28(25(23)33)39-22-15-18(11-12-21(22)37-16-19-7-3-1-4-8-19)13-14-30-29(36)38-17-20-9-5-2-6-10-20;/h1-12,15,23-26,28,31-33H,13-14,16-17H2,(H,30,36)(H,34,35);/q;+1/p-1/t23-,24-,25+,26-,28+;/m0./s1 |
Clé InChI |
CRBGTWNOEJLGES-RHWZXYBLSA-M |
SMILES isomérique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCNC(=O)OCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCNC(=O)OCC3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)


![N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide](/img/structure/B13867335.png)



![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)

